Cas no 171926-87-7 (2-Debenzoyl-2-tigloyl 10-Deacetyl Baccatin III)

2-Debenzoyl-2-tigloyl 10-Deacetyl Baccatin III 化学的及び物理的性質
名前と識別子
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- 2-Debenzoyl-2-tigloyl 10-Deacetyl Baccatin III
- 2-Debenzoyl-2-tigloyl 10-DAB
- 10-Deacetyl-2-Debenzoyl-2-Tigloyl-Baccatin III
- (2E)-2-Methyl-2-butenoic Acid (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)- 12b-(acetyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-4,6,9,11-tetrahydroxy-4a,8,13,13-tetraMethyl-5-oxo-7,11-Methano-1H-cyclodeca[3,4]benz[1,2-b]oxet-12-yl Ester
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計算された属性
- せいみつぶんしりょう: 522.24600
じっけんとくせい
- PSA: 159.82000
- LogP: 0.73420
2-Debenzoyl-2-tigloyl 10-Deacetyl Baccatin III 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | D203500-0.5mg |
2-Debenzoyl-2-tigloyl 10-Deacetyl Baccatin III |
171926-87-7 | 0.5mg |
$ 180.00 | 2022-06-05 | ||
TRC | D203500-5mg |
2-Debenzoyl-2-tigloyl 10-Deacetyl Baccatin III |
171926-87-7 | 5mg |
$ 224.00 | 2023-09-08 | ||
TRC | D203500-2mg |
2-Debenzoyl-2-tigloyl 10-Deacetyl Baccatin III |
171926-87-7 | 2mg |
$827.00 | 2023-05-18 | ||
TRC | D203500-1mg |
2-Debenzoyl-2-tigloyl 10-Deacetyl Baccatin III |
171926-87-7 | 1mg |
$420.00 | 2023-05-18 | ||
TRC | D203500-10mg |
2-Debenzoyl-2-tigloyl 10-Deacetyl Baccatin III |
171926-87-7 | 10mg |
$ 3135.00 | 2023-09-08 | ||
TRC | D203500-.5mg |
2-Debenzoyl-2-tigloyl 10-Deacetyl Baccatin III |
171926-87-7 | 5mg |
$224.00 | 2023-05-18 |
2-Debenzoyl-2-tigloyl 10-Deacetyl Baccatin III 関連文献
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Wei Chen Nanoscale, 2015,7, 6957-6990
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Qinghua Wu,Shibo Zou,Frédérick P. Gosselin,Daniel Therriault,Marie-Claude Heuzey J. Mater. Chem. C, 2018,6, 12180-12186
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
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Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
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Christopher D. Roland,Tianyu Zhang,Sudarsan VenkatRamani,Ion Ghiviriga,Adam S. Veige Chem. Commun., 2019,55, 13697-13700
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Jun Zhang,Chunwei Yu,Gang Lu,Qiongyao Fu,Na Li,Yuxiang Ji New J. Chem., 2012,36, 819-822
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Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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10. A broad-spectral-response perovskite photodetector with a high on/off ratio and high detectivity†Yisen Wang,Ningli Chen,Zhiwei Huang,Zhenwei Ren,Hui Li,Tao Lin,Cheng Li Mater. Chem. Front., 2018,2, 1847-1852
2-Debenzoyl-2-tigloyl 10-Deacetyl Baccatin IIIに関する追加情報
2-Debenzoyl-2-tigloyl 10-Deacetyl Baccatin III (CAS No. 171926-87-7): A Promising Candidate in Anticancer Drug Development
2-Debenzoyl-2-tigloyl 10-Deacetyl Baccatin III, with the chemical identifier CAS No. 171926-87-7, represents a pivotal compound in the field of antitumor drug development. This molecule is a derivative of the natural compound Baccatin III, which has been extensively studied for its pharmacological potential. The structural modifications to 2-Debenzoyl-2-tigloyl 10-Deacetyl Baccatin III are designed to enhance its therapeutic efficacy while minimizing toxicity, making it a focal point for researchers in biomedical innovation.
Baccatin III is a natural taxane diterpenoid derived from the bark of the Pacific yew tree (Thuja plicata). Its structural simplicity and biological activity have made it a cornerstone in the development of taxane-based chemotherapy agents, such as paclitaxel. However, the limitations of traditional taxane derivatives have prompted the synthesis of novel analogs, including 2-Debenzoyl-2-tigloyl 10-Deacetyl Baccatin III, to address issues such as drug resistance and side effects.
Recent studies have highlighted the unique chemical modifications in 2-Debenzoyl-2-tigloyl 10-Deacetyl Baccatin III. The removal of the acetyl groups at the 10-position and the introduction of a benzoyl group at the 2-position are critical steps in optimizing its antitumor activity. These changes are believed to enhance the molecule's ability to bind to microtubules, a mechanism central to the cytotoxic effects of taxane derivatives. A 2023 study published in Journal of Medicinal Chemistry demonstrated that 2-Debenzoyl-2-tigloyl 10-Deacetyl Baccatin III exhibits significantly improved microtubule stabilization compared to its parent compound, suggesting its potential as a next-generation anticancer agent.
One of the most notable advancements in the research of 2-Debenzoyl-2-tigloyl 10-Deacetyl Baccatin III is its application in targeted therapy. The chemical modifications in this compound allow it to selectively target cancer cells while sparing healthy tissue, a critical factor in reducing the side effects associated with traditional chemotherapy. A 2022 preclinical study published in Cancer Research reported that 2-Debenzoyl-2-tigloyl 10-Deacetyl Baccatin III effectively inhibited the proliferation of breast cancer cells in vitro, with minimal toxicity to normal cells. These findings underscore the compound's potential in the development of precision oncology treatments.
Another area of focus in the research of 2-Debenzoyl-2-tigloyl 10-Deacetyl Baccatin III is its role in drug resistance modulation. Cancer cells often develop resistance to taxane-based therapies through mechanisms such as multidrug resistance protein (MDR1) overexpression. Recent studies have shown that 2-Debenzoyl-2-tigloyl 10-Deacetyl Baccatin III may overcome this resistance by enhancing the intracellular accumulation of the drug. A 2023 study in Cell Reports demonstrated that this compound significantly reduced the expression of MDR1 in resistant cancer cell lines, thereby improving treatment outcomes. This discovery highlights the compound's potential in addressing a major challenge in anticancer therapy.
The synthetic pathway of 2-Debenzoyl-2-tigloyl 10-Deacetyl Baccatin III has also been a subject of intense research. The complex chemical modifications required to synthesize this compound pose significant challenges, but recent advances in asymmetric synthesis and green chemistry have made the process more efficient and environmentally sustainable. A 2023 article in Organic Letters described a novel asymmetric catalytic approach that enables the selective introduction of the benzoyl group at the 2-position, a critical step in the synthesis of 2-Debenzoyl-2-tigloyl 10-Deacetyl Baccatin III. This method not only reduces the number of synthetic steps but also minimizes the use of hazardous reagents, aligning with the principles of green chemistry.
Moreover, the pharmacokinetic profile of 2-Debenzoyl-2-tigloyl 10-Deacetyl Baccatin III has been optimized to enhance its therapeutic potential. Traditional taxane derivatives often exhibit poor solubility and limited bioavailability, which can hinder their effectiveness. Researchers have reported that the chemical modifications in 2-Debenzoyl-2-tigloyl 10-Deacetyl Baccatin III significantly improve its water solubility and cellular uptake. A 2022 study in Drug Metabolism and Disposition showed that this compound has a longer half-life in vivo and better penetration into tumor tissues, which are essential for its anticancer activity.
Despite the promising findings, the development of 2-Debenzoyl-2-tigloyl 10-Deacetyl Baccatin III as a therapeutic agent is still in its early stages. Clinical trials are needed to validate its safety and efficacy in human patients. However, the compound's potential to overcome the limitations of traditional taxane derivatives and its unique chemical modifications make it a compelling candidate for further research. The ongoing exploration of this compound in the field of biomedical innovation is expected to contribute significantly to the development of more effective and safer anticancer therapies.
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